molecular formula C10H15F3N2O3S B2482400 N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide CAS No. 2094210-28-1

N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide

Cat. No. B2482400
CAS RN: 2094210-28-1
M. Wt: 300.3
InChI Key: ZPANYTYYYJJKOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide, also known as TFMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFMPA is a piperidine derivative that has been synthesized and studied extensively in recent years.

Mechanism of Action

N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide acts as a competitive antagonist of the α7 nAChR, which is a ligand-gated ion channel that is widely distributed in the central nervous system. The α7 nAChR is involved in various physiological processes, including synaptic plasticity, learning, and memory. The binding of acetylcholine to the α7 nAChR results in the opening of the ion channel, allowing the influx of calcium ions into the cell. This calcium influx is essential for the activation of various intracellular signaling pathways, which are involved in synaptic plasticity and learning and memory processes. N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide binds to the α7 nAChR with high affinity, blocking the binding of acetylcholine and preventing the influx of calcium ions into the cell.
Biochemical and Physiological Effects
N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide has been shown to have various biochemical and physiological effects. Studies have shown that N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide can block the α7 nAChR-mediated calcium influx, which is essential for synaptic plasticity and learning and memory processes. N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide has also been shown to inhibit the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin. N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential therapeutic applications for various psychiatric disorders.

Advantages and Limitations for Lab Experiments

N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide has several advantages and limitations for lab experiments. One advantage of N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide is its high selectivity for the α7 nAChR, which allows for the specific inhibition of this receptor. N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide is also highly potent, allowing for the use of low concentrations in experiments. However, one limitation of N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide is its relatively short half-life, which requires frequent dosing in experiments. N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide also has a low solubility in water, which can limit its use in some experiments.

Future Directions

N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide has several potential future directions for research. One direction is the development of more potent and selective α7 nAChR antagonists for the treatment of various diseases. Another direction is the study of the role of the α7 nAChR in various physiological and pathological processes. N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide can also be used as a tool to study the function of the α7 nAChR in various animal models. Finally, the development of more efficient synthesis methods for N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide can facilitate its use in various research applications.
Conclusion
In conclusion, N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide is a piperidine derivative that has gained significant attention in scientific research due to its potential applications in various fields. N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide is a potent and selective antagonist of the α7 nAChR, which is involved in various physiological and pathological processes. N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide has been studied extensively for its potential therapeutic applications for various diseases, including Alzheimer's disease, schizophrenia, and depression. N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide has several advantages and limitations for lab experiments, and its future directions for research include the development of more potent and selective α7 nAChR antagonists and the study of the role of the α7 nAChR in various physiological and pathological processes.

Synthesis Methods

N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide can be synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 1,4-dibromobutane with piperidine to form 1-(piperidin-4-yl)butane-1,4-dibromide. This intermediate is then reacted with sodium trifluoromethanesulfonate to form N-(1-trifluoromethanesulfonylpiperidin-4-yl)butane-1,4-diamine. Finally, the addition of acryloyl chloride to the intermediate results in the formation of N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide.

Scientific Research Applications

N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicine. N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in various physiological and pathological processes. Studies have shown that N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide can block the α7 nAChR-mediated calcium influx, which is essential for synaptic plasticity and learning and memory processes. N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide has also been studied as a potential therapeutic agent for various diseases, including Alzheimer's disease, schizophrenia, and depression.

properties

IUPAC Name

N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F3N2O3S/c1-2-9(16)14-7-8-3-5-15(6-4-8)19(17,18)10(11,12)13/h2,8H,1,3-7H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPANYTYYYJJKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CCN(CC1)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.